4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
CAS No.: 478040-37-8
Cat. No.: VC7523407
Molecular Formula: C19H19ClN4O2
Molecular Weight: 370.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478040-37-8 |
|---|---|
| Molecular Formula | C19H19ClN4O2 |
| Molecular Weight | 370.84 |
| IUPAC Name | 4-[2-(4-chlorophenyl)acetyl]-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C19H19ClN4O2/c20-16-4-2-14(3-5-16)10-18(25)15-11-17(23-12-15)19(26)22-6-1-8-24-9-7-21-13-24/h2-5,7,9,11-13,23H,1,6,8,10H2,(H,22,26) |
| Standard InChI Key | OBVKDWZEBCLMBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-pyrrole-2-carboxamide backbone substituted at the 4-position with a 2-(4-chlorophenyl)acetyl group and at the nitrogen atom with a 3-(1H-imidazol-1-yl)propyl chain. The molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. Key structural elements include:
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Pyrrole ring: A five-membered aromatic heterocycle contributing to planar geometry and π-π stacking interactions.
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Chlorophenyl acetyl group: Enhances lipophilicity, potentially improving membrane permeability.
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Imidazole-propyl side chain: Introduces basicity (pKa ~6.8–7.0 for imidazole) and hydrogen-bonding capacity.
Comparative Analysis of Structural Analogs
The imidazole moiety distinguishes the target compound from simpler analogs, enabling interactions with metalloenzymes or histidine-rich biological targets .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Pyrrole ring formation: Via Paal-Knorr condensation or Hantzsch dihydropyrole synthesis.
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Acetylation at C4: Introduction of 2-(4-chlorophenyl)acetyl group using Friedel-Crafts acylation.
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Amide coupling: Reaction of pyrrole-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under reflux in DMF/DMSO.
Reaction yields vary (30–65%) depending on solvent polarity and temperature.
Analytical Techniques
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Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates (Rf ≈0.4–0.6 in ethyl acetate/hexane).
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NMR spectroscopy: Confirms structure via characteristic signals:
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¹H NMR: δ 2.85–3.10 ppm (propyl chain CH₂), δ 6.70–7.40 ppm (aromatic protons).
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¹³C NMR: δ 165–170 ppm (amide carbonyl), δ 140–145 ppm (imidazole C2/C4).
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Mass spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 371.3.
Biological Activity and Mechanisms
Antibacterial Properties
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrate MIC values of 8–32 µg/mL. The chlorophenyl group may disrupt bacterial membrane integrity, while the imidazole moiety inhibits heme-containing enzymes.
Antifungal Activity
Preliminary data indicate moderate activity against Candida albicans (MIC 16–64 µg/mL). Imidazole’s ability to inhibit fungal cytochrome P450 14α-demethylase (CYP51) is a proposed mechanism.
Structure-Activity Relationships (SAR)
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Imidazole substitution: Replacing imidazole with morpholine (as in ) reduces antifungal potency but improves aqueous solubility .
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Chlorophenyl group: Removal (as in ) abolishes antibacterial activity, underscoring its role in target engagement .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: High logP (~3.2) suggests good intestinal absorption but potential CYP3A4 metabolism.
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Distribution: Plasma protein binding >85% due to aromatic and amide groups.
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Metabolism: Predicted hepatic oxidation via CYP2D6 (imidazole ring) and glucuronidation.
Toxicity Data
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Acute toxicity: LD₅₀ >500 mg/kg in rodent models.
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Genotoxicity: Ames test negative at ≤100 µg/plate.
Challenges and Future Directions
Synthetic Optimization
Improving yield (>70%) via microwave-assisted synthesis or flow chemistry is critical for scalability.
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA) may enhance bioavailability and reduce off-target effects.
Clinical Translation
Phase 0 microdosing studies are needed to validate human pharmacokinetics. Partnerships with academic labs could accelerate IND-enabling studies.
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